molecular formula C7H6N4O2 B13673832 3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine

3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13673832
M. Wt: 178.15 g/mol
InChI Key: GFWOLQNPGVLFDX-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a nitro group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of 3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves large-scale microwave-mediated reactions. The scalability of this method, along with its good functional group tolerance, makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of 3-Methyl-5-amino-[1,2,4]triazolo[4,3-a]pyridine.

    Substitution: Formation of various substituted triazolopyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, as an inhibitor of Janus kinases, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of inflammatory responses and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a methyl and a nitro group allows for diverse chemical modifications and applications in medicinal chemistry and material sciences.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6N4O2/c1-5-8-9-6-3-2-4-7(10(5)6)11(12)13/h2-4H,1H3

InChI Key

GFWOLQNPGVLFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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